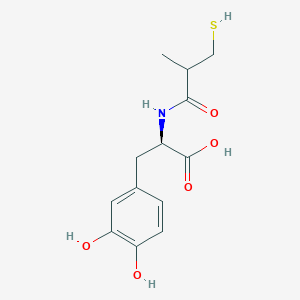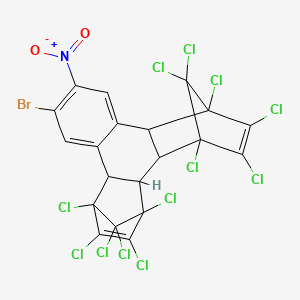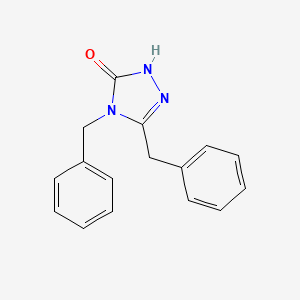
4,5-Dibenzyl-2,4-dihydro-3H-1,2,4-triazol-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Dibenzyl-2,4-dihydro-3H-1,2,4-triazol-3-one is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. . The structure of this compound consists of a triazole ring substituted with benzyl groups at the 4 and 5 positions, which imparts unique chemical and biological properties to the molecule.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dibenzyl-2,4-dihydro-3H-1,2,4-triazol-3-one typically involves the reaction of ester ethoxycarbonylhydrazones with primary amines . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the formation of the triazole ring. The general reaction scheme can be represented as follows:
Formation of Ester Ethoxycarbonylhydrazones: This step involves the reaction of ethyl chloroformate with hydrazine to form ethoxycarbonylhydrazine, which is then reacted with an appropriate aldehyde to form the ester ethoxycarbonylhydrazone.
Cyclization with Primary Amines: The ester ethoxycarbonylhydrazone is then reacted with a primary amine under reflux conditions to form the 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and optimized reaction conditions to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
4,5-Dibenzyl-2,4-dihydro-3H-1,2,4-triazol-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced forms of the compound.
Substitution: The benzyl groups can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild conditions.
Substitution: Various nucleophiles and electrophiles under conditions such as reflux or microwave-assisted synthesis.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl alcohol derivatives, while reduction may produce benzylamine derivatives .
Applications De Recherche Scientifique
4,5-Dibenzyl-2,4-dihydro-3H-1,2,4-triazol-3-one has a wide range of scientific research applications:
Biology: Studied for its antimicrobial, antifungal, and antiviral properties.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 4,5-Dibenzyl-2,4-dihydro-3H-1,2,4-triazol-3-one involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of enzymes by binding to their active sites, thereby blocking substrate access and preventing the catalytic activity. This inhibition can lead to the disruption of essential biological processes in microorganisms, making it an effective antimicrobial agent . Additionally, the compound’s ability to interact with DNA and RNA can interfere with the replication and transcription processes, contributing to its antiviral and anticancer activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,5-Dihydro-3H-1,2,4-triazol-3-one: A simpler analog without the benzyl substitutions, used in similar applications but with different properties.
5-Nitro-2,4-dihydro-3H-1,2,4-triazol-3-one: Known for its use as an insensitive high energetic material.
3-Nitro-1,2,4-triazol-5-one: Another isomer with similar energetic properties.
Uniqueness
4,5-Dibenzyl-2,4-dihydro-3H-1,2,4-triazol-3-one is unique due to its benzyl substitutions, which enhance its biological activity and make it a versatile compound for various applications. The presence of benzyl groups increases its lipophilicity, allowing better interaction with biological membranes and targets .
Propriétés
Numéro CAS |
85562-83-0 |
|---|---|
Formule moléculaire |
C16H15N3O |
Poids moléculaire |
265.31 g/mol |
Nom IUPAC |
3,4-dibenzyl-1H-1,2,4-triazol-5-one |
InChI |
InChI=1S/C16H15N3O/c20-16-18-17-15(11-13-7-3-1-4-8-13)19(16)12-14-9-5-2-6-10-14/h1-10H,11-12H2,(H,18,20) |
Clé InChI |
UQSQZZHDKUGQEW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CC2=NNC(=O)N2CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


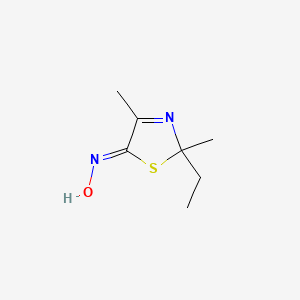
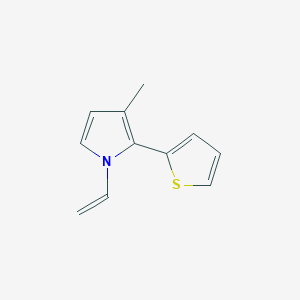
phosphane](/img/structure/B14426031.png)
![1-(3,4-Dimethylphenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B14426038.png)
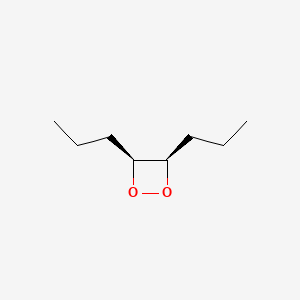
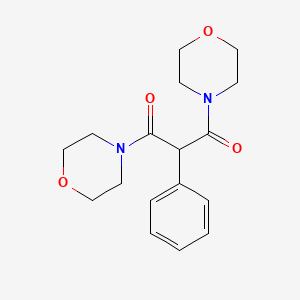
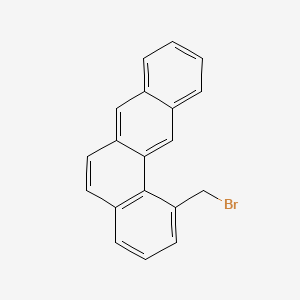
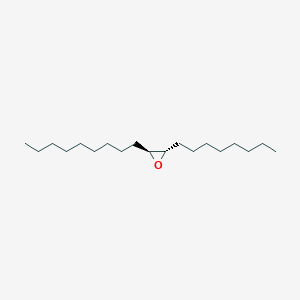

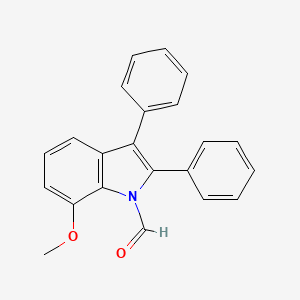

![N-[(Benzyloxy)carbonyl]-L-leucyl-L-isoleucinamide](/img/structure/B14426087.png)
